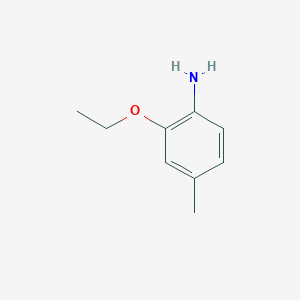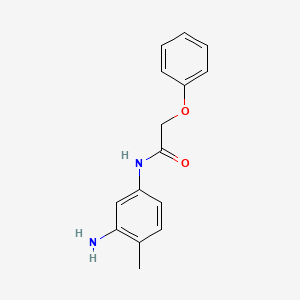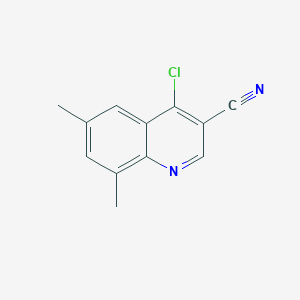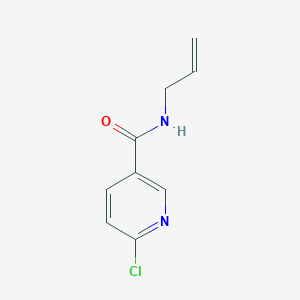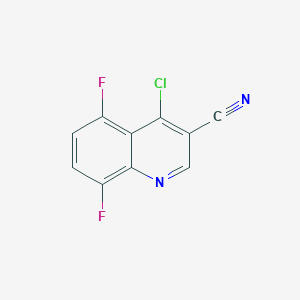![molecular formula C16H20N2O4 B1323336 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid CAS No. 885266-65-9](/img/structure/B1323336.png)
3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid
描述
3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
作用机制
Target of Action
The compound, also known as 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]propanoic acid, is a derivative of amino acids . It is a tert-butyloxycarbonyl-protected amino acid, which is used in the synthesis of peptides . The primary targets of this compound are likely to be proteins or enzymes involved in peptide synthesis .
Mode of Action
The compound interacts with its targets through the formation of peptide bonds. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This allows for selective reactions to occur without unwanted side reactions .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting dipeptides are formed in satisfactory yields .
Pharmacokinetics
The Boc group may influence its bioavailability by protecting the amino group from premature degradation .
Result of Action
The primary result of the compound’s action is the formation of dipeptides . These dipeptides can then participate in various biological processes, depending on their specific amino acid sequence.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reactive groups can lead to side reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a coupling reaction, such as the use of a Grignard reagent or through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of protective groups like Boc is crucial in multi-step syntheses to prevent unwanted side reactions.
化学反应分析
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens, nitro groups, or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitronium ion (NO2+), sulfonyl chlorides (RSO2Cl)
Major Products
Oxidation: Indole-2-carboxylic acid, indole-3-carboxylic acid
Reduction: Indoline derivatives
Substitution: Halogenated indoles, nitroindoles, sulfonylindoles
科学研究应用
3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of indole-based frameworks.
Biological Studies: Employed in the study of enzyme inhibitors and receptor agonists/antagonists due to its structural similarity to natural indole derivatives.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anti-cancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid is unique due to its synthetic origin and the presence of the Boc-protected amino group, which allows for selective deprotection and further functionalization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]indol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-5-4-6-13-11(12)7-9-18(13)10-8-14(19)20/h4-7,9H,8,10H2,1-3H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTJHFFVBIKJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CN(C2=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165749 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-65-9 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-indole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1323259.png)
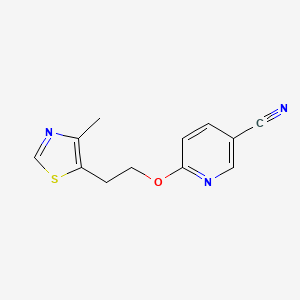
![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)
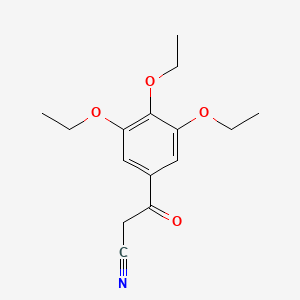
![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)



